molecular formula C13H8F3NO2 B3024421 6-[4-(Trifluoromethoxy)phenyl]-3-pyridinecarbaldehyde CAS No. 851069-97-1

6-[4-(Trifluoromethoxy)phenyl]-3-pyridinecarbaldehyde

Cat. No.: B3024421
CAS No.: 851069-97-1
M. Wt: 267.2 g/mol
InChI Key: NEKWUGFVJNIXIK-UHFFFAOYSA-N
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Description

6-[4-(Trifluoromethoxy)phenyl]-3-pyridinecarbaldehyde is an organic compound featuring a pyridine ring substituted at the 3-position with a carbaldehyde group and at the 6-position with a para-trifluoromethoxy (OCF₃) phenyl moiety. The para-substituted trifluoromethoxy group is a strong electron-withdrawing substituent, which may influence the compound’s electronic properties, solubility, and reactivity in synthetic applications such as Schiff base formation or coordination chemistry.

Properties

IUPAC Name

6-[4-(trifluoromethoxy)phenyl]pyridine-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3NO2/c14-13(15,16)19-11-4-2-10(3-5-11)12-6-1-9(8-18)7-17-12/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEKWUGFVJNIXIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=C(C=C2)C=O)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401206043
Record name 6-[4-(Trifluoromethoxy)phenyl]-3-pyridinecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401206043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

851069-97-1
Record name 6-[4-(Trifluoromethoxy)phenyl]-3-pyridinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=851069-97-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-[4-(Trifluoromethoxy)phenyl]-3-pyridinecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401206043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(Trifluoromethoxy)phenyl]-3-pyridinecarbaldehyde can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound typically involves large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to maximize yield and purity. The use of advanced catalysts and automated reaction systems ensures efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

6-[4-(Trifluoromethoxy)phenyl]-3-pyridinecarbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: 6-[4-(Trifluoromethoxy)phenyl]-3-pyridinecarboxylic acid.

    Reduction: 6-[4-(Trifluoromethoxy)phenyl]-3-pyridinemethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

The structure of 6-[4-(Trifluoromethoxy)phenyl]-3-pyridinecarbaldehyde features a pyridine ring substituted with a trifluoromethoxy phenyl group, which contributes to its reactivity and biological properties.

Pharmaceutical Development

The compound is primarily utilized in the pharmaceutical industry for its potential as an active pharmaceutical ingredient (API). Its trifluoromethoxy group is known to enhance the pharmacokinetic properties of drugs, leading to increased potency and selectivity.

  • Case Study: Antidepressants
    • Research indicates that compounds with trifluoromethyl groups exhibit improved inhibition of serotonin uptake, which is crucial for antidepressant efficacy. A study showed that incorporating a trifluoromethoxy group in similar structures increased their potency by sixfold compared to non-fluorinated analogs .

Synthesis of Bioactive Compounds

This compound serves as a precursor for synthesizing various bioactive molecules. It has been used in the synthesis of oxazolidinone derivatives, which possess antibacterial properties.

  • Case Study: Antibacterial Agents
    • A patent describes methods for synthesizing biologically active compounds using this aldehyde as a starting material, highlighting its role in developing new antibacterial agents .

Agrochemical Applications

The compound is also explored for use in agrochemicals due to its potential as a pesticide or herbicide. The trifluoromethoxy group can enhance the efficacy and stability of agrochemical formulations.

  • Research Findings
    • Studies have shown that similar compounds with trifluoromethyl groups can improve the selectivity and effectiveness of herbicides against target weeds while minimizing environmental impact.

Material Science

In material science, the compound's unique properties make it suitable for developing advanced materials, including polymers with specific thermal and chemical resistance.

  • Application Example
    • Research into fluorinated materials has indicated that incorporating trifluoromethoxy groups can lead to enhanced performance in coatings and adhesives due to their hydrophobic nature.

Mechanism of Action

The mechanism of action of 6-[4-(Trifluoromethoxy)phenyl]-3-pyridinecarbaldehyde involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

6-[2-(Trifluoromethoxy)phenyl]-3-pyridinecarbaldehyde (Ortho-Substituted Isomer)

  • Structure : The trifluoromethoxy group is attached at the ortho (2-) position of the phenyl ring .
  • Molecular Weight : 259.64 g/mol .
  • Electronic Effects: The electron-withdrawing OCF₃ group at the ortho position may destabilize the aldehyde’s electrophilicity due to proximity-induced strain.

6-[3-(Trifluoromethyl)phenyl]-3-pyridinecarbaldehyde (Meta-Substituted Analogue)

  • Structure : Features a trifluoromethyl (CF₃) group at the meta (3-) position of the phenyl ring .
  • Molecular Formula: C₁₃H₈F₃NO (estimated).
  • Key Differences: Electronic vs. Positional Effects: Meta substitution may lead to distinct crystallinity or packing behavior in solid-state applications compared to para-substituted derivatives.

Functional Group Variations

6-[3-(Tetrahydro-Pyran-2-Yloxy)-Propenyl]-Pyridine-2-Carbaldehyde

  • Structure : Contains a tetrahydro-pyran-protected hydroxyl group and propenyl chain .
  • Key Differences :
    • Solubility : The hydrophilic tetrahydropyran moiety may improve aqueous solubility relative to fluorinated analogs.
    • Applications : Such derivatives are often intermediates in medicinal chemistry for prodrug synthesis.

Data Table: Structural and Physical Properties

Compound Name Substituent Position/Group Molecular Formula Molecular Weight (g/mol) Key Suppliers/Notes
This compound Para-OCF₃ C₁₃H₈F₃NO₂ (est.) ~283.2 (est.) Limited commercial data
6-[2-(Trifluoromethoxy)phenyl]-3-pyridinecarbaldehyde Ortho-OCF₃ C₉H₁₀ClN₃O₄ 259.64 American Elements
6-[3-(Trifluoromethyl)phenyl]-3-pyridinecarbaldehyde Meta-CF₃ C₁₃H₈F₃NO ~267.2 Six suppliers

Research Implications

  • Reactivity: The para-substituted trifluoromethoxy group likely enhances electronic polarization of the aldehyde, favoring reactions like Knoevenagel condensations or metal-ligand coordination .
  • Biological Activity : Fluorinated pyridinecarbaldehydes are explored in drug discovery; para-substituted derivatives may exhibit improved metabolic stability compared to ortho isomers due to reduced steric interference .

Biological Activity

6-[4-(Trifluoromethoxy)phenyl]-3-pyridinecarbaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a trifluoromethoxy group and an aldehyde functional group. This unique structure may contribute to its biological activity by influencing interactions with biological targets, including enzymes and receptors.

Biological Activity

1. Antifungal Activity:
Research indicates that compounds with similar structural motifs exhibit antifungal properties. For instance, derivatives of pyridinecarbaldehyde have been shown to possess significant antifungal activity against various strains, including Aspergillus species. In a study evaluating the in vivo efficacy of such compounds, it was found that certain derivatives significantly improved survival rates in infected mice compared to controls .

2. Cytotoxicity and Cell Proliferation:
The cytotoxic effects of this compound have been assessed through various assays. For example, in vitro studies demonstrated that this compound can inhibit the proliferation of cancer cell lines at low micromolar concentrations (IC50 values ranging from 0.086 µM to 0.687 µM) . The introduction of electron-withdrawing groups like trifluoromethyl enhances this activity, suggesting a structure-activity relationship that favors such modifications .

3. Mechanisms of Action:
The biological mechanisms underlying the activity of this compound are linked to its ability to interact with specific cellular pathways. It has been suggested that it may act as an inhibitor of key signaling pathways involved in inflammation and cancer progression, potentially by modulating kinase activities .

Case Studies

Case Study 1: Antifungal Efficacy
In a murine model for systemic aspergillosis, compounds structurally related to this compound were administered at doses of 20 mg/kg. Results indicated that treated mice exhibited prolonged survival compared to untreated controls, highlighting the potential application of these compounds as antifungal agents .

Case Study 2: Cytotoxicity in Cancer Cells
A series of experiments involving various cancer cell lines showed that the compound significantly reduced cell viability in a dose-dependent manner. The most effective derivatives had IC50 values below 0.1 µM, indicating potent cytotoxicity against specific cancer types .

Table 1: Summary of Biological Activities

Activity TypeDescriptionIC50 (µM)
AntifungalEfficacy against Aspergillus spp.Not specified
CytotoxicityInhibition of cancer cell proliferation0.086 - 0.687
Enzyme InhibitionPotential inhibition of kinasesNot specified

Table 2: Structure-Activity Relationship

Compound StructureActivity LevelComments
Unsubstituted PhenylLowMinimal activity observed
Trifluoromethyl-substituted PhenylHighSignificant improvement noted
Nitro-substituted VariantsModerateVariable efficacy

Q & A

Q. Critical Factors :

  • Catalyst loading (0.05–0.1 eq. Pd) and solvent polarity significantly affect coupling efficiency.
  • Reaction time (24–72 hours) and temperature (room temp. to 90°C) influence cyclization completeness .

Which spectroscopic techniques are most effective for characterizing this compound, and what diagnostic signals should researchers prioritize?

Q. Basic

  • NMR (¹H/¹³C) :
    • Aromatic protons in pyridine (δ 8.5–9.5 ppm) and trifluoromethoxy-substituted phenyl (δ 7.2–7.8 ppm).
    • Aldehyde proton at δ ~10.0 ppm (singlet) .
  • FT-IR : Stretching vibrations for C=O (aldehyde, ~1700 cm⁻¹) and C-F (trifluoromethoxy, ~1250–1150 cm⁻¹) .
  • Mass Spectrometry : Molecular ion [M+H]⁺ and fragmentation patterns confirming the trifluoromethoxy group (-OCF₃, m/z 97) .

How do electronic effects of the trifluoromethoxy group influence the compound's reactivity in cross-coupling reactions?

Advanced
The -OCF₃ group is strongly electron-withdrawing (-I effect), which:

  • Reduces electron density on the phenyl ring, slowing oxidative addition in Pd-catalyzed couplings.
  • Enhances stability of intermediates by polarizing the C–X bond (X = Cl/Br), favoring transmetallation but requiring higher temperatures (e.g., 90°C) for activation .
    Mitigation : Use electron-rich ligands (e.g., PPh₃) to stabilize Pd intermediates and increase reaction rates .

What strategies resolve contradictions in reported biological activity data for analogs of this compound?

Advanced
Contradictions often arise from:

  • Assay variability : Differences in cell lines (e.g., HEK293 vs. CHO) or enzyme sources (recombinant vs. native).
  • Solubility issues : The compound’s lipophilicity (logP ~3.2) may limit aqueous solubility, skewing IC₅₀ values .
    Solutions :
  • Orthogonal assays : Validate activity using SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) .
  • Meta-analysis : Pool data from multiple studies, applying statistical weighting for assay conditions .

How can computational modeling predict interactions of this compound with biological targets, and what parameters are critical for accuracy?

Q. Advanced

  • Molecular docking : Use software (e.g., AutoDock Vina) to model binding to targets like glutaminase (GLS1). Prioritize:
    • Binding affinity : ΔG ≤ -8 kcal/mol suggests strong inhibition .
    • Hydrogen bonding : Interaction with catalytic residues (e.g., Lys⁶⁴⁰ in GLS1) .
  • MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories. Parameters include RMSD (<2 Å) and solvent-accessible surface area (SASA) .

What protocols optimize purification of intermediates during synthesis, particularly for removing halogenated byproducts?

Q. Methodological

  • Column Chromatography : Use silica gel with gradients of ethyl acetate/hexanes (10–40% EA). Halogenated byproducts (e.g., unreacted 6-chloropyridine derivatives) elute earlier due to lower polarity .
  • Recrystallization : Dissolve crude product in hot ethanol, then cool to -20°C. Halogenated impurities remain in the mother liquor.
  • HPLC : Reverse-phase C18 columns with acetonitrile/water (60:40) achieve >98% purity .

How should researchers statistically analyze dose-response data from enzyme inhibition assays involving this compound?

Q. Data Analysis

  • Nonlinear regression : Fit data to the Hill equation:

    Response=TopBottom1+10(logIC50log[Drug])×Hill Slope+Bottom\text{Response} = \frac{\text{Top} - \text{Bottom}}{1 + 10^{(\log\text{IC}_{50} - \log[\text{Drug}]) \times \text{Hill Slope}}} + \text{Bottom}
  • Quality metrics : R² ≥ 0.95, Hill slope ≈1 (indicative of non-cooperative binding) .

  • Outlier removal : Apply Grubbs’ test (α = 0.05) to exclude anomalous replicates.

What are the challenges in scaling up the synthesis of this compound while maintaining stereochemical integrity, and how can they be mitigated?

Q. Advanced

  • Challenges :
    • Exothermic reactions : Rapid Pd-catalyzed couplings at scale risk thermal runaway.
    • Racemization : Prolonged heating during cyclization may alter stereochemistry.
  • Mitigation :
    • Flow chemistry : Control temperature via microreactors and reduce residence time .
    • Chiral auxiliaries : Use (S)-proline derivatives to stabilize intermediates and prevent racemization .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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6-[4-(Trifluoromethoxy)phenyl]-3-pyridinecarbaldehyde
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6-[4-(Trifluoromethoxy)phenyl]-3-pyridinecarbaldehyde

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